

# Application Notes: Using Vimentin Antibodies for Flow Cytometry Analysis

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## Compound of Interest

Compound Name: VIMENTIN

Cat. No.: B1176767

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Vimentin**, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells.[1][2][3] It plays a crucial role in maintaining cell integrity, anchoring organelles, and is involved in cell migration and signaling.[3][4] While predominantly an intracellular protein, **vimentin** can also be expressed on the cell surface, particularly in cancer cells, making it a valuable biomarker.[5][6][7] Flow cytometry, a powerful technique for single-cell analysis, is an ideal method for quantifying both intracellular and cell-surface **vimentin** expression. These application notes provide detailed protocols and guidance for the successful use of **vimentin** antibodies in flow cytometry.

## Applications of Vimentin Flow Cytometry

- **Cancer Research:** **Vimentin** is overexpressed in various cancers and is a well-established marker for the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[7][8] Flow cytometry can be used to identify and quantify cancer cells that have undergone EMT, as well as to detect circulating tumor cells (CTCs) that express surface **vimentin**. [5]
- **Stem Cell Biology:** As a marker for mesenchymal cells, **vimentin** antibodies are used in flow cytometry to identify and characterize mesenchymal stem cells (MSCs). [1]

- **Developmental Biology:** **Vimentin** expression is dynamically regulated during embryonic development. Flow cytometry can be employed to track the differentiation of mesenchymal lineages.
- **Drug Development:** In drug discovery, flow cytometry assays using **vimentin** antibodies can be utilized to screen for compounds that modulate EMT or affect cancer cell plasticity.

## Data Presentation

The following tables summarize quantitative data on **vimentin** expression in various cell lines as determined by flow cytometry.

Table 1: Cell-Surface **Vimentin** (CSV) Expression in Various Human Cell Lines

Cell Line	Cell Type	Percentage of Vimentin Positive Cells (%)
MDA-MB-231	Breast Adenocarcinoma	High
BT-474	Ductal Carcinoma	Moderate
MCF-7	Breast Adenocarcinoma	Low
HepG2	Hepatocellular Carcinoma	Moderate
LCL	Lymphoblastoid Cell Line	Moderate
Jurkat	Acute T Cell Leukemia	Low
HT-29	Colorectal Adenocarcinoma	Moderate
NCCIT	Embryonal Carcinoma	High
HT-1080	Fibrosarcoma	High

Data adapted from a study characterizing a novel anti-**vimentin** monoclonal antibody. The terms "High," "Moderate," and "Low" are relative to the expression levels observed across the tested cell lines in that specific study.[\[6\]](#)

## Experimental Protocols

Two primary protocols are provided below: one for intracellular **vimentin** staining and another for cell-surface **vimentin** staining.

## Protocol 1: Intracellular Vimentin Staining for Flow Cytometry

This protocol is designed for the detection of **vimentin** within the cell. Fixation and permeabilization are critical steps to allow the antibody access to the intracellular antigen.

Materials and Reagents:

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody: Anti-**vimentin** antibody (unconjugated or fluorochrome-conjugated)
- Secondary antibody: Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)
- Isotype control antibody

Procedure:

- Sample Preparation:
  - For suspension cells, harvest by centrifugation (300-500 x g for 5 minutes).
  - For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization with serum-containing media.
  - Wash the cells once with cold PBS and pellet by centrifugation.
  - Resuspend the cell pellet to a concentration of  $1 \times 10^6$  cells/mL in PBS.

- Fixation:
  - Add 100  $\mu$ L of the cell suspension to a flow cytometry tube.
  - Add 100  $\mu$ L of Fixation Buffer and vortex gently.
  - Incubate for 15-20 minutes at room temperature.[\[9\]](#)
  - Wash the cells twice with PBS.
- Permeabilization:
  - Resuspend the fixed cells in 100  $\mu$ L of Permeabilization Buffer.
  - Incubate for 10-15 minutes at room temperature.[\[9\]](#)
  - Wash the cells once with PBS.
- Blocking:
  - Resuspend the permeabilized cells in 100  $\mu$ L of Blocking Buffer.
  - Incubate for 15-30 minutes at room temperature. This step helps to reduce non-specific antibody binding.
- Antibody Staining:
  - Centrifuge the cells and decant the blocking buffer.
  - Add the primary anti-**vimentin** antibody at the manufacturer's recommended dilution in blocking buffer.
  - For the negative control, use an isotype control antibody at the same concentration.
  - Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
  - Wash the cells twice with Permeabilization Buffer.

- If using an unconjugated primary antibody, resuspend the cells in the appropriate dilution of a fluorochrome-conjugated secondary antibody.
- Incubate for 30 minutes at room temperature, protected from light.
- Wash the cells twice with PBS.
- Data Acquisition:
  - Resuspend the final cell pellet in 300-500  $\mu$ L of PBS.
  - Analyze the samples on a flow cytometer.

## Protocol 2: Cell-Surface Vimentin Staining for Flow Cytometry

This protocol is for the detection of **vimentin** expressed on the outer surface of the plasma membrane. Fixation and permeabilization are avoided before the primary antibody staining to ensure only surface proteins are labeled.

### Materials and Reagents:

- Phosphate-Buffered Saline (PBS)
- Cell Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Primary antibody: Anti-**vimentin** antibody (fluorochrome-conjugated is recommended)
- Isotype control antibody
- Fixation Buffer (optional, for post-staining fixation)

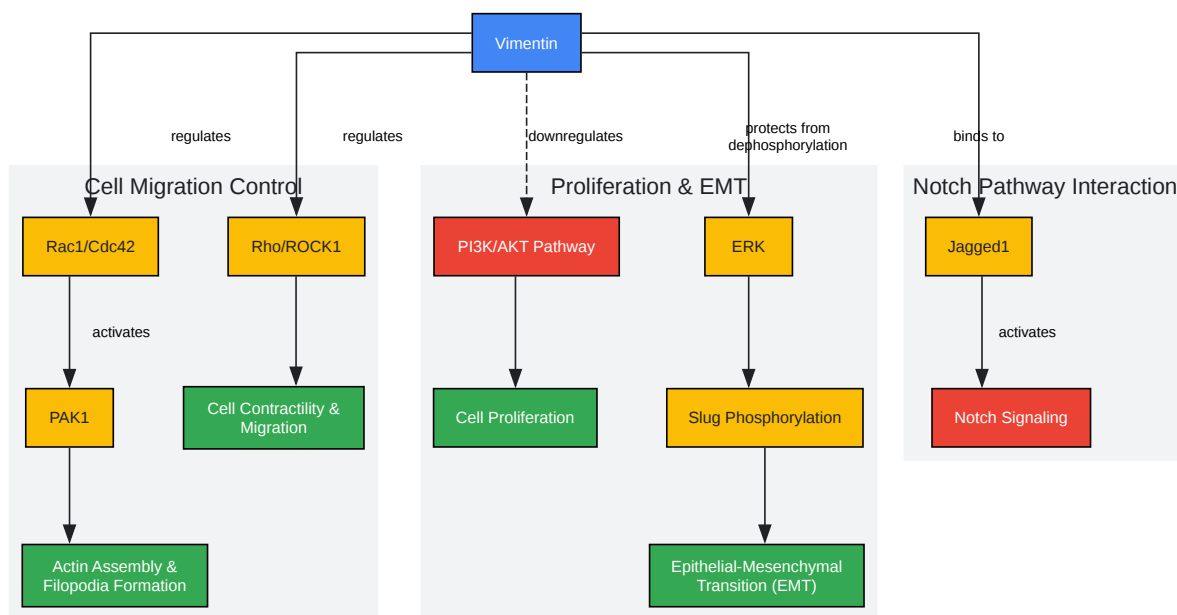
### Procedure:

- Sample Preparation:
  - Prepare a single-cell suspension of  $1 \times 10^6$  cells/mL in cold Cell Staining Buffer as described in Protocol 1.

- Blocking:
  - Incubate the cells in Cell Staining Buffer for 15 minutes on ice to block non-specific binding sites.
- Antibody Staining:
  - Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes.
  - Add the fluorochrome-conjugated anti-**vimentin** antibody at the pre-determined optimal concentration.
  - Add the corresponding isotype control to a separate tube.
  - Incubate for 30 minutes on ice in the dark.
  - Wash the cells twice with cold Cell Staining Buffer.
- Fixation (Optional):
  - If the samples will not be analyzed immediately, you can fix the cells. Resuspend the cell pellet in 200  $\mu$ L of Fixation Buffer and incubate for 15 minutes at room temperature.
  - Wash the cells once with PBS.
- Data Acquisition:
  - Resuspend the final cell pellet in 300-500  $\mu$ L of Cell Staining Buffer (or PBS if fixed).
  - Analyze the samples on a flow cytometer.

## Visualizations

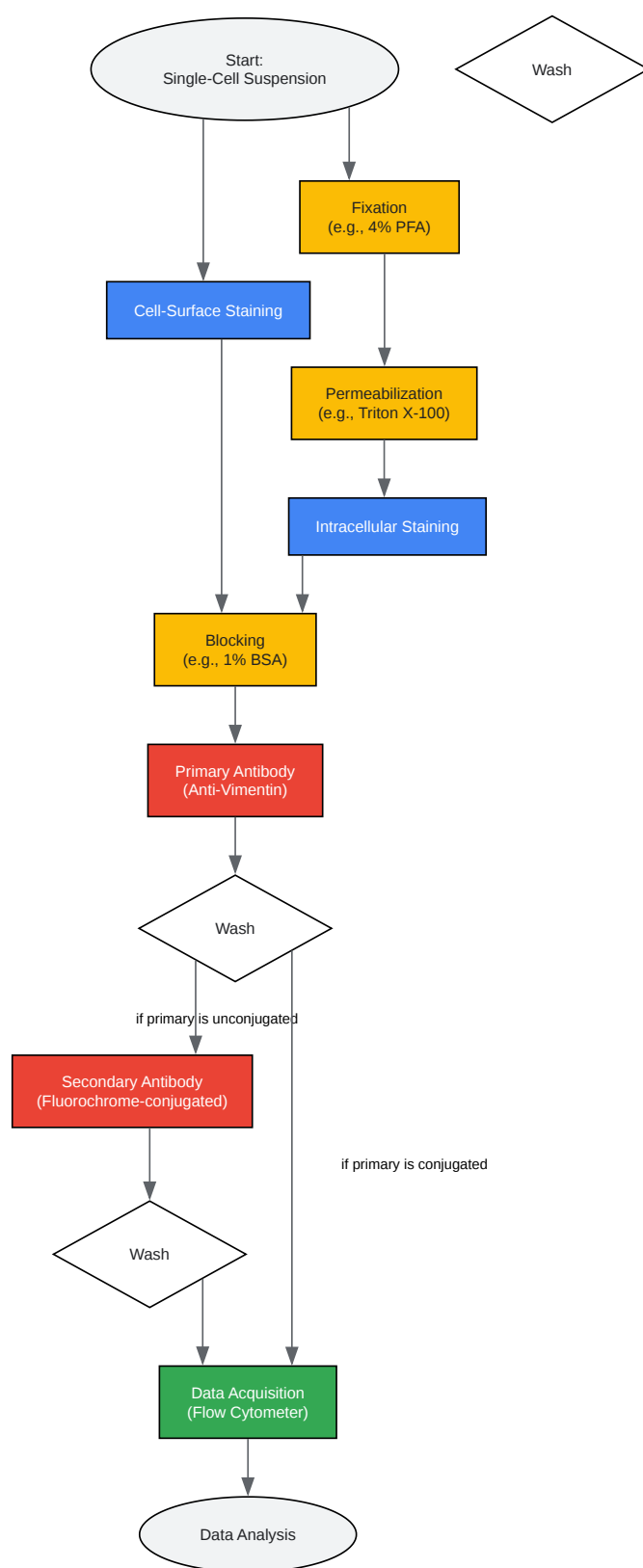
### Vimentin Signaling Pathways



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Caption: **Vimentin**'s role in key cellular signaling pathways.

## Experimental Workflow for Vimentin Flow Cytometry



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Caption: General experimental workflow for **vimentin** detection by flow cytometry.



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